molecular formula C18H16N4 B159484 Irtemazole CAS No. 129369-64-8

Irtemazole

Cat. No. B159484
M. Wt: 288.3 g/mol
InChI Key: DCGOMTSIZLGUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Irtemazole is a synthetic compound that belongs to the class of imidazole derivatives. It is an antifungal agent that has been extensively studied for its potential therapeutic applications. Irtemazole has been found to exhibit a broad spectrum of antifungal activity against various fungal species, including Candida, Aspergillus, and Cryptococcus.

Mechanism Of Action

The mechanism of action of Irtemazole involves the inhibition of ergosterol biosynthesis, which is an essential component of the fungal cell membrane. Irtemazole inhibits the activity of lanosterol 14α-demethylase, which is a key enzyme involved in the biosynthesis of ergosterol. This results in the accumulation of toxic intermediates, leading to the disruption of the fungal cell membrane and eventual cell death.

Biochemical And Physiological Effects

Irtemazole has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and replication of fungal cells, leading to the prevention of fungal infections. Irtemazole has also been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, Irtemazole has been shown to exhibit anti-inflammatory activity, which could be beneficial in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

Irtemazole has several advantages for lab experiments. It exhibits a broad spectrum of antifungal activity, making it useful for studying the effects of antifungal agents on various fungal species. Irtemazole also has potential anticancer activity, making it useful for studying the effects of anticancer agents on cancer cells. However, Irtemazole has some limitations for lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds on fungal or cancer cells. Additionally, Irtemazole may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of Irtemazole. One potential direction is the investigation of Irtemazole as a potential therapeutic agent for the treatment of fungal infections. Another potential direction is the investigation of Irtemazole as a potential anticancer agent. Additionally, further studies could be conducted to investigate the mechanism of action of Irtemazole and its potential off-target effects. Overall, Irtemazole has significant potential for therapeutic applications and warrants further investigation.

Synthesis Methods

The synthesis of Irtemazole involves the reaction of 1,2-diaminobenzene with 2,4-dichloro-5-fluoropyrimidine in the presence of triethylamine and acetic acid. The reaction proceeds through a nucleophilic substitution mechanism to yield Irtemazole as a white crystalline solid with a melting point of 260-262°C.

Scientific Research Applications

Irtemazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit a broad spectrum of antifungal activity against various fungal species, including Candida, Aspergillus, and Cryptococcus. Irtemazole has also been investigated for its potential anticancer activity. Studies have shown that Irtemazole can induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4/c1-13-20-16-8-7-15(11-17(16)21-13)18(22-10-9-19-12-22)14-5-3-2-4-6-14/h2-12,18H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGOMTSIZLGUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869596
Record name 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Irtemazole

CAS RN

115574-30-6, 115576-85-7, 115576-86-8
Record name Irtemazole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115574306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Irtemazole, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115576857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Irtemazole, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115576868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IRTEMAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAK27WY74I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IRTEMAZOLE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ8GV6SK6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IRTEMAZOLE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPE7CM7FNG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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